N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-methylisoxazole-3-carboxamide
Description
The compound N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-methylisoxazole-3-carboxamide features a tetrazole ring substituted with a 2-amino-2-oxoethyl group at position 1, a phenyl linker, and a 5-methylisoxazole-3-carboxamide moiety. Key structural attributes include:
- Tetrazole core: Known as a bioisostere for carboxylic acids, enhancing metabolic stability and solubility .
- Isoxazole carboxamide: Contributes to hydrogen bonding and target affinity due to its polarity and nitrogen-oxygen heterocyclic structure.
Structural characterization of such compounds often employs X-ray crystallography via programs like SHELX, which refine small-molecule structures with high precision . Computational tools like Multiwfn further analyze electronic properties, including electrostatic potentials and bond orders, critical for understanding reactivity .
Properties
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O4/c1-8-6-11(17-25-8)13(23)16-9-2-4-10(5-3-9)21-14(24)20(18-19-21)7-12(15)22/h2-6H,7H2,1H3,(H2,15,22)(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQNSXSHBCQKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-methylisoxazole-3-carboxamide is a complex organic compound with potential therapeutic applications due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable functional groups:
- Tetrazole ring : Known for its role in enzyme inhibition.
- Isosazole moiety : Associated with various biological activities.
- Carboxamide group : Often linked to improved solubility and bioactivity.
The molecular formula is with a molecular weight of approximately 396.363 g/mol. The structure allows for potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds containing the tetrazole moiety have shown promise in inhibiting cancer cell proliferation. A notable study reported IC50 values indicating effective cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MDA-MB-231 | 1.61 |
| 2 | A549 | 1.98 |
These values suggest that the compound may interfere with critical cellular processes such as tubulin polymerization, which is essential for mitosis.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The tetrazole ring is known to interact with enzyme active sites, potentially inhibiting key metabolic pathways involved in tumor growth.
- Cell Cycle Disruption : The compound may induce apoptosis in cancer cells by disrupting normal cell cycle progression.
- Antioxidant Activity : Some derivatives have been shown to activate the Nrf2 pathway, enhancing cellular antioxidant defenses against oxidative stress.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on MDA-MB-231 Cells : This study demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups.
- In Vivo Models : Animal studies indicated that administration of the compound led to tumor size reduction and increased survival rates in models of breast and lung cancer.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
(a) Tetrazole vs. Thiazole Derivatives
The thiazole-containing compounds in (e.g., compound k ) replace the isoxazole with a sulfur-containing thiazole ring. Key differences:
- Hydrogen bonding : Isoxazole’s oxygen may engage in stronger dipole interactions than thiazole, enhancing target binding in the subject compound.
(b) Tetrazole vs. Coumarin-Pyrazole Hybrids
The compound in integrates a coumarin-pyrazole system with a tetrazole. Differences include:
Pharmacological and Physicochemical Properties
The table below summarizes key parameters derived from computational models (Multiwfn) and analogous experimental data :
Key observations :
- The target compound’s lower LogP (1.8) suggests superior aqueous solubility compared to thiazole derivatives (LogP 3.2), aligning with isoxazole’s polar nature .
- Higher predicted potency (IC50 12.3 nM) may arise from optimal hydrogen bonding via the carboxamide group and tetrazole’s bioisosteric effects.
Structural and Electronic Analysis
Crystallographic Insights
SHELX-refined crystal structures of analogous compounds (e.g., ’s coumarin hybrid) reveal planar arrangements of the tetrazole-phenyl system, critical for π-π stacking in target binding. The target compound’s isoxazole group may introduce slight torsional strain, offset by enhanced dipole interactions .
Q & A
Q. What are the common synthetic routes for this compound, and what critical reaction conditions must be controlled?
The synthesis involves multi-step organic reactions, including:
- Amide bond formation : Coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to link the tetrazole and isoxazole moieties .
- Tetrazole ring formation : Sodium azide or similar reagents may facilitate tetrazole cyclization under controlled pH and temperature .
- Key conditions : Reaction temperature (e.g., reflux vs. room temperature), solvent polarity (DMF, ethanol), and purification methods (recrystallization, chromatography) significantly impact yield and purity .
Q. What spectroscopic techniques are essential for structural characterization?
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for amides) .
- ¹H-NMR : Resolves proton environments (e.g., aromatic protons from the phenyl group at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
Q. What in vitro assays are appropriate for preliminary evaluation of pharmacological potential?
- Enzyme inhibition assays : Target-specific kinases or proteases based on structural analogs (e.g., tetrazole-containing kinase inhibitors) .
- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess IC₅₀ values .
Advanced Questions
Q. How can coupling reaction efficiency be optimized for the tetrazole-isoxazole hybrid structure?
- Reagent selection : EDCI/HOBt or DCC/DMAP systems improve amide bond formation yields compared to carbodiimides alone .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane (DCM) may reduce side reactions .
- Reaction monitoring : Use TLC or HPLC to track progress and terminate reactions at optimal conversion points .
Q. What strategies resolve contradictory bioactivity data between this compound and its structural analogs?
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replace the 5-methylisoxazole with thiazole) to isolate activity drivers .
- Molecular docking : Compare binding modes with target proteins (e.g., EGFR kinase) to explain potency differences .
- Meta-analysis : Cross-reference bioassay protocols (e.g., cell line variability, incubation times) to identify methodological inconsistencies .
Q. How do reaction mechanisms differ for key steps like tetrazole cyclization or amide coupling?
- Tetrazole cyclization : Likely proceeds via [2+3] cycloaddition between nitriles and sodium azide, requiring strict pH control to avoid byproducts .
- Amide coupling : EDCI activates the carboxylic acid to form an active ester intermediate, which reacts with the amine nucleophile .
- Reductive steps : NaBH₄ may reduce ketones or stabilize intermediates, as seen in related tetrazolo-pyrazole syntheses .
Data Analysis & Experimental Design
Q. How should researchers handle variability in synthetic yields across batches?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, stoichiometry, solvent ratios) and identify critical factors .
- Purification protocols : Compare recrystallization solvents (ethanol vs. ethyl acetate/hexane) and column chromatography gradients to maximize purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
